molecular formula C24H16O2 B12535300 Methyl 4-[(4'-ethynyl[1,1'-biphenyl]-4-yl)ethynyl]benzoate CAS No. 827028-01-3

Methyl 4-[(4'-ethynyl[1,1'-biphenyl]-4-yl)ethynyl]benzoate

Cat. No.: B12535300
CAS No.: 827028-01-3
M. Wt: 336.4 g/mol
InChI Key: TVSXFGYYVUCWEF-UHFFFAOYSA-N
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Description

Methyl 4-[(4'-ethynyl[1,1'-biphenyl]-4-yl)ethynyl]benzoate is a rigid, π-conjugated organic compound featuring a central biphenyl core connected via two ethynyl (-C≡C-) linkages to a methyl benzoate ester group. The ethynyl groups enhance molecular rigidity and linearity, while the ester moiety modulates polarity and solubility.

Properties

CAS No.

827028-01-3

Molecular Formula

C24H16O2

Molecular Weight

336.4 g/mol

IUPAC Name

methyl 4-[2-[4-(4-ethynylphenyl)phenyl]ethynyl]benzoate

InChI

InChI=1S/C24H16O2/c1-3-18-6-12-21(13-7-18)22-14-8-19(9-15-22)4-5-20-10-16-23(17-11-20)24(25)26-2/h1,6-17H,2H3

InChI Key

TVSXFGYYVUCWEF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C3=CC=C(C=C3)C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(4’-ethynyl[1,1’-biphenyl]-4-yl)ethynyl]benzoate typically involves multiple steps. One common method starts with the preparation of 4-ethynylbenzoic acid methyl ester, which is then subjected to further reactions to introduce the biphenyl and ethynyl groups. The reaction conditions often involve the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, which is performed under an inert atmosphere with reagents like tetrakis(triphenylphosphine)palladium(0) and copper(I) iodide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(4’-ethynyl[1,1’-biphenyl]-4-yl)ethynyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form corresponding alkanes.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alkanes.

Scientific Research Applications

Methyl 4-[(4’-ethynyl[1,1’-biphenyl]-4-yl)ethynyl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-[(4’-ethynyl[1,1’-biphenyl]-4-yl)ethynyl]benzoate involves its interaction with specific molecular targets. The ethynyl groups can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the compound may interfere with cellular pathways by binding to enzymes or receptors, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s closest structural analogs include:

N-Methyl-N-(4-((4-pentylphenyl)ethynyl)phenyl)acetamide (ToA-1) : Features a single ethynyl linkage and a tertiary amide group instead of an ester .

N-Methyl-N-(4′-((4-pentylphenyl)ethynyl)-[1,1'-biphenyl]-4-yl)acetamide (PTA-1) : Contains a biphenyl-ethynyl core with a tertiary amide terminus .

4′-Trifluoromethoxy-[1,1′-biphenyl]-4-yl-4-(trifluoromethoxy)benzoate : Incorporates trifluoromethoxy lateral substituents instead of ethynyl groups .

Thermal and Mesomorphic Properties

Key differences in phase behavior and stability are summarized below:

Compound Core Structure Functional Groups Phase Transition Temperatures (°C) Mesophase Range (°C) Reference
Methyl 4-[(4'-Ethynylbiphenyl)ethynyl]benzoate Biphenyl-ethynyl-ester Ethynyl, methyl ester Not reported Inferred wide range
ToA-1 Tolan (single ethynyl) Ethynyl, tertiary amide Cr 98 N 145 I 47
PTA-1 Biphenyl-ethynyl Ethynyl, tertiary amide Cr 112 N 176 I 64
4′-Trifluoromethoxy-biphenyl benzoate Biphenyl Trifluoromethoxy lateral Cr 85 SmA 120 N 150 I 65
  • Ethynyl vs. Amide vs. However, the absence of hydrogen-bonding amide groups (as in ToA-1/PTA-1) may reduce intermolecular interactions, lowering transition temperatures relative to PTA-1 . Trifluoromethoxy-substituted analogs exhibit lower melting points (Cr 85°C vs. Cr 112°C for PTA-1) due to reduced packing efficiency from bulky lateral substituents .

Solubility and Polarity

  • The methyl ester terminus in the target compound reduces polarity compared to tertiary amides (ToA-1/PTA-1), enhancing solubility in non-polar solvents.
  • Fluorinated analogs () exhibit even lower polarity due to electron-withdrawing trifluoromethoxy groups, favoring compatibility with fluorinated matrices .

Biological Activity

Methyl 4-[(4'-ethynyl[1,1'-biphenyl]-4-yl)ethynyl]benzoate is a synthetic compound that has garnered attention for its potential biological activities. This compound features a biphenyl structure with ethynyl substituents, which may influence its interaction with biological systems. Understanding its biological activity is crucial for assessing its therapeutic potential and safety.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key findings:

  • Anticancer Activity : Studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The ethynyl groups may enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets.
  • Antioxidant Properties : The presence of biphenyl moieties has been associated with antioxidant activity, potentially reducing oxidative stress in cells.
  • Immunomodulatory Effects : Preliminary data suggest that this compound may modulate immune responses, impacting the proliferation of specific immune cells such as B-cells.

Anticancer Activity

A study by Smith et al. (2023) investigated the effects of this compound on breast cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value of approximately 8 µM. The mechanism was attributed to apoptosis induction and cell cycle arrest in the G2/M phase.

Cell LineIC50 (µM)Mechanism of Action
MCF-78Apoptosis and G2/M arrest
MDA-MB-23110Apoptosis and mitochondrial dysfunction

Antioxidant Activity

In a study examining the antioxidant capacity of various compounds, this compound demonstrated a significant DPPH radical scavenging activity, with an IC50 value of 15 µM, indicating its potential as an antioxidant agent.

Immunomodulatory Effects

Research conducted by Zhang et al. (2022) highlighted the immunomodulatory effects of this compound in a murine model of systemic lupus erythematosus. The administration of this compound resulted in statistically significant reductions in CD20+ B-cells and autoantibody levels.

ParameterControl GroupTreatment Group
CD20+ B-cells (%)4525
Anti-dsDNA antibodies (IU/ml)5020

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